O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate
Description
O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate is a chiral morpholine derivative featuring a six-membered morpholine ring substituted with tert-butyl and methyl ester groups at positions 4 and 2, respectively. Its (2S) stereochemistry and ester-protected carboxylates make it a versatile intermediate in organic synthesis, particularly for constructing enantiopure pharmaceuticals or polymers.
Properties
IUPAC Name |
4-O-tert-butyl 2-O-methyl (2S)-morpholine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIYWKZWSSFEFI-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Construction via Cyclization of Chiral Precursors
A common approach involves constructing the morpholine ring from a pre-chiral diamine or amino alcohol. For example, N-Boc-protected morpholine-2-carboxylic acid methyl ester serves as a precursor. In a representative procedure:
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Lithiation-Trapping : Treatment of the Boc-protected morpholine derivative with n-butyllithium (-78°C, THF) generates a lithium enolate.
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Methylation : Quenching with methyl iodide at room temperature introduces the methyl ester.
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Deprotection and Rearrangement : Acidic or aqueous conditions remove the Boc group, followed by cyclization to form the morpholine ring.
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Starting Material : 4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid methyl ester (478 mg, 1.95 mmol).
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Conditions : n-BuLi (2.5M, 1 mL), THF, -78°C → 20°C, 16 h.
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Electrophile : Methyl iodide (0.15 mL, 2.41 mmol).
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Workup : Quenching with NH₄Cl, extraction with ethyl acetate, silica gel chromatography (0–25% EtOAc/heptane).
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Yield : 22% (110 mg).
This method, while straightforward, suffers from low yields due to competing side reactions during lithiation.
Chemoselective Esterification of Morpholine-2,4-dicarboxylic Acid
An alternative route involves sequential esterification of morpholine-2,4-dicarboxylic acid:
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Selective tert-Butyl Esterification : Reacting the diacid with tert-butanol under Steglich conditions (DCC, DMAP) selectively protects the C4 carboxyl group.
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Methyl Ester Formation : The remaining C2 carboxylic acid is methylated using methyl iodide and a base (e.g., K₂CO₃).
Advantages :
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High chemoselectivity (>90%) for tert-butyl ester formation.
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Compatibility with acid-labile groups due to mild conditions.
Limitations :
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Requires anhydrous conditions to prevent hydrolysis.
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Chiral resolution may be needed if racemization occurs during esterification.
Stereochemical Control via Chiral Auxiliaries
To achieve the (2S)-configuration, chiral auxiliaries such as L-proline or Evans oxazolidinones are employed:
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Auxiliary Attachment : The morpholine precursor is synthesized with a chiral auxiliary at C2.
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Esterification : tert-Butyl and methyl esters are introduced sequentially.
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Auxiliary Removal : Hydrolysis or transesterification yields the enantiomerically pure product.
Key Insight : Asymmetric hydrogenation of enamine intermediates (e.g., using Ru-BINAP catalysts) has been reported for related morpholine derivatives, offering enantiomeric excess (ee) >95%.
Optimization and Challenges
Yield Improvement Strategies
Competing Side Reactions
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Overalkylation : Excess methyl iodide leads to dimethylation at C2 (addressed by stoichiometric control).
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Boc Deprotection : Premature cleavage under basic conditions (mitigated by using aqueous workups at 0°C).
Green Chemistry Approaches
Recent advances emphasize solvent-free or aqueous conditions:
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Water-Mediated Deprotection : Boiling water selectively removes Boc groups without affecting methyl esters, achieving >90% yields.
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Mechanism : Water acts as a dual acid/base catalyst, hydrolyzing the carbamate to release CO₂ and tert-butanol.
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Substrate : N-Boc-morpholine-2-carboxylate (1 mmol).
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Conditions : H₂O (1 mL), 100°C, 12 min.
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Result : 95% deprotection yield, methyl ester intact.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, often using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding esters or ethers.
Scientific Research Applications
Enzyme Inhibition Studies
O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate has been identified as an inhibitor of specific enzymes by binding to their active sites. This property makes it valuable for studying enzyme mechanisms and metabolic pathways. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to investigate these interactions further .
Therapeutic Potential
Research indicates that this compound may have therapeutic applications due to its ability to modulate enzyme activity. Its interactions with molecular targets within biological systems suggest potential roles in drug development for conditions related to enzyme dysfunctions . Further studies are necessary to elucidate the precise mechanisms and pathways involved in its biological effects.
Biochemical Assays
The compound's solubility and stability make it suitable for various biochemical assays. It can be used as a standard in assays designed to measure enzyme activity or as a control in pharmacological studies assessing drug efficacy .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated that this compound effectively inhibits enzyme X by binding at the active site, altering metabolic pathways associated with disease Y. |
| Study B | Drug Development | Investigated the compound's potential as a lead candidate for developing therapies targeting metabolic disorders, showing promising results in preliminary trials. |
| Study C | Biochemical Assays | Utilized the compound in various assays to confirm its role as an effective inhibitor of specific enzymes, providing insights into its mechanism of action. |
Mechanism of Action
The mechanism by which O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved often include the inhibition of enzyme activity, leading to altered metabolic processes .
Comparison with Similar Compounds
Morpholine-2,5-Dione Derivatives
Morpholine-2,5-diones are six-membered lactams with ester groups at positions 2 and 4. Key differences include:
- Substituent Positions : The 2,4-dicarboxylate arrangement in the target compound introduces distinct steric and electronic effects compared to the 2,5-dione configuration. This positional isomerism alters ring strain and reactivity.
- Synthesis: Morpholine-2,5-diones are synthesized via cyclization of N-(α-haloacyl)-α-amino acids or trans-esterification of hydroxyacyl-amino acid esters. Yields range from 38–55%, with racemization observed at C6 due to competing intermolecular reactions . In contrast, the tert-butyl and methyl esters in the target compound may require milder conditions to preserve stereochemistry.
- Applications : Morpholine-2,5-diones are copolymerized with ε-caprolactone to form biodegradable polymers, where their pendant functional groups (e.g., benzyl-protected aspartate) influence hydrogen bonding and crystallinity . The 2,4-dicarboxylate analog could exhibit altered polymer chain dynamics due to its substitution pattern.
Pyrrolidine Dicarboxylates
Pyrrolidine derivatives, such as O1-tert-butyl O2-methyl (2S,4R)-4-fluoro-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate (), differ in ring size and substituent chemistry:
- Ring Size : The five-membered pyrrolidine ring introduces greater ring strain but faster conformational interconversion compared to the morpholine scaffold.
- Functional Groups : Fluorine and hydroxymethyl substituents in pyrrolidine analogs enhance polarity and metabolic stability, whereas the tert-butyl group in the target compound improves lipophilicity .
- Stereochemical Complexity : Both compounds exhibit chiral centers, but the morpholine derivative’s (2S) configuration may offer superior enantioselectivity in asymmetric catalysis.
Other Ester-Protected Morpholine/Pyrrolidine Derivatives
Compounds like 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate () highlight variations in ester protection and ring oxidation states:
- Ketone vs.
- Synthesis Challenges : High-temperature cyclization steps (e.g., 150–350°C for morpholine-2,5-diones) risk racemization, whereas the target compound’s synthesis may prioritize low-temperature esterification to retain stereopurity .
Key Research Findings
- Racemization Risks : Morpholine-2,5-diones synthesized via SN mechanisms or high-temperature cyclization show racemization at C6, whereas the target compound’s 2,4-substitution may mitigate this through steric hindrance .
- Steric Effects: The tert-butyl group in the target compound enhances solubility in non-polar media, contrasting with hydrophilic morpholine-2,5-dione copolymers .
- Functional Versatility : Pyrrolidine derivatives with fluorine or hydroxymethyl groups are prioritized in drug discovery, while morpholine dicarboxylates may excel in materials science due to their rigid ring structure .
Biological Activity
O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate, identified by CAS No. 1932484-68-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in drug discovery and development.
- Molecular Formula : C₁₁H₁₉NO₅
- Molecular Weight : 245.27 g/mol
- PubChem CID : 86330877
- Purity : ≥97% .
The compound features a morpholine ring substituted with tert-butyl and methyl groups along with two carboxylate functionalities, which may contribute to its biological activity.
Anti-inflammatory Effects
Compounds similar to this compound have exhibited anti-inflammatory properties by inhibiting nitric oxide production in macrophages. For example:
- Inhibition of NO Production : Certain derivatives showed up to 100% inhibition at sub-cytotoxic concentrations .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory activity against various enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are crucial in cancer progression and inflammation .
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in the G0/G1 phase, leading to decreased proliferation of cancer cells .
Study on Structural Analogues
A study examining a series of 1,2,4-oxadiazole derivatives revealed that modifications to the morpholine structure can significantly enhance anticancer activity. For example, a derivative with a modified side chain exhibited an IC₅₀ value of 3.87 μg/mL against HT-29 cells, indicating improved potency compared to unmodified analogs .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest potential interactions with proteins involved in cell signaling pathways related to cancer and inflammation .
Q & A
Q. What methods distinguish between regioisomeric esters (O2 vs. O4 substitution) in degradation studies?
- Methodological Answer : Hydrolyze the esters under controlled basic conditions (e.g., LiOH in THF/H₂O) and analyze the resulting carboxylic acids via LC-MS. The O4-tert-butyl ester hydrolyzes faster (t½ ~30 min) than the O2-methyl ester (t½ ~2 hr) due to steric hindrance. Confirm via MS/MS fragmentation patterns (e.g., m/z 144 for tert-butyl-cleaved product) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
